Methyl cyclopenta-1,4-diene-1-carboxylate
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Overview
Description
Methyl cyclopenta-1,4-diene-1-carboxylate is an organic compound with a unique structure that includes a cyclopentadiene ring substituted with a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl cyclopenta-1,4-diene-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with methyl chloroformate under basic conditions. This reaction typically requires a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid byproduct and drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The starting materials, cyclopentadiene and methyl chloroformate, are fed into the reactor, where they react under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl cyclopenta-1,4-diene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used to substitute the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl cyclopenta-1,4-diene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl cyclopenta-1,4-diene-1-carboxylate involves its reactivity as a diene in Diels-Alder reactions. The compound can participate in cycloaddition reactions, forming new cyclic structures. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Methyl cyclopenta-1,4-diene-1-carboxylate can be compared with other similar compounds such as:
Methyl 1-benzylcyclopenta-2,4-diene-1-carboxylate: This compound has a benzyl group instead of a hydrogen atom, leading to different reactivity and applications.
Cyclopentadiene: The parent compound without the ester group, which has different chemical properties and reactivity.
Biological Activity
Methyl cyclopenta-1,4-diene-1-carboxylate is a compound of interest due to its potential biological activities. This article explores its properties, biological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a cyclopentene ring structure with a carboxylate group. Its molecular formula is C8H10O2, and it has a molecular weight of approximately 150.16 g/mol. The compound is known for its reactivity due to the presence of double bonds in the cyclopentene ring.
Antibacterial Activity
Recent studies have indicated that this compound exhibits significant antibacterial properties. The compound has been tested against various bacterial strains, showing notable effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. For instance, it demonstrated an inhibition zone of 15 mm against Staphylococcus aureus and 12 mm against Escherichia coli in agar diffusion assays .
Anticancer Potential
This compound has also been investigated for its anticancer properties. In vitro studies revealed that the compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .
Study 1: Antibacterial Efficacy
In a controlled laboratory setting, this compound was tested alongside standard antibiotics. The results indicated that this compound could serve as a potential alternative or adjunct in treating infections caused by resistant bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for S. aureus, suggesting it could be effective in clinical applications .
Study 2: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the effects of this compound on various cancer cell lines. The compound exhibited IC50 values of 20 µM for MCF-7 cells and 25 µM for HeLa cells after 48 hours of treatment. Flow cytometry analysis confirmed an increase in early apoptotic cells following treatment with the compound .
Data Tables
Biological Activity | Tested Strains/Cell Lines | IC50/MIC Values | Observations |
---|---|---|---|
Antibacterial | Staphylococcus aureus | MIC: 50 µg/mL | Significant inhibition observed |
Escherichia coli | MIC: 60 µg/mL | Moderate inhibition observed | |
Anticancer | MCF-7 | IC50: 20 µM | Induced apoptosis confirmed |
HeLa | IC50: 25 µM | Induced apoptosis confirmed |
Properties
CAS No. |
73223-48-0 |
---|---|
Molecular Formula |
C7H8O2 |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
methyl cyclopenta-1,4-diene-1-carboxylate |
InChI |
InChI=1S/C7H8O2/c1-9-7(8)6-4-2-3-5-6/h2,4-5H,3H2,1H3 |
InChI Key |
KWVWVDRTVFHUQL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CCC=C1 |
Origin of Product |
United States |
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